![molecular formula C9H7IN4O2 B14011871 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is a complex organic compound with the molecular formula C9H7IN4O2 and a molecular weight of 330.09 g/mol This compound is characterized by the presence of an azido group, an acetyl group, and a benzo[D][1,2]iodazol-3-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Benzo[D][1,2]iodazol-3-one Core: This step involves the cyclization of an appropriate precursor to form the benzo[D][1,2]iodazol-3-one core structure.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Amines resulting from the reduction of the azido group.
Substitution Products: Compounds with new functional groups replacing the azido group.
科学的研究の応用
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one involves its interaction with specific molecular targets and pathways . The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: A similar compound with a fluorine atom instead of the azido group.
1-Azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one: Lacks the acetyl group, providing a simpler structure for comparison.
Uniqueness
2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one is unique due to the presence of both the azido and acetyl groups, which confer distinct reactivity and potential applications. The azido group allows for bioorthogonal reactions, while the acetyl group can participate in various chemical transformations, making this compound versatile for research and industrial applications.
特性
分子式 |
C9H7IN4O2 |
|---|---|
分子量 |
330.08 g/mol |
IUPAC名 |
2-acetyl-1-azido-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C9H7IN4O2/c1-6(15)14-9(16)7-4-2-3-5-8(7)10(14)12-13-11/h2-5H,1H3 |
InChIキー |
UWRHIKXDQBDHFT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2I1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


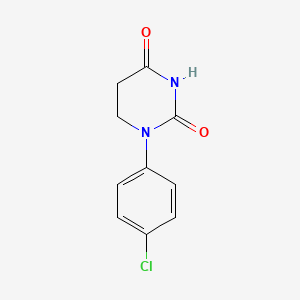
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
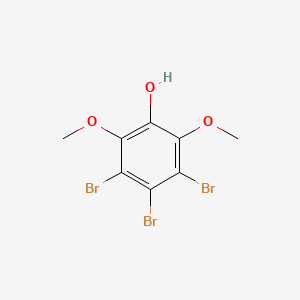
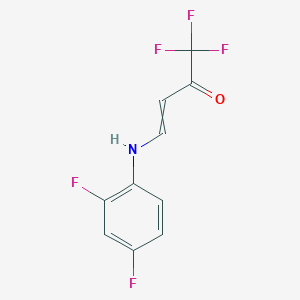
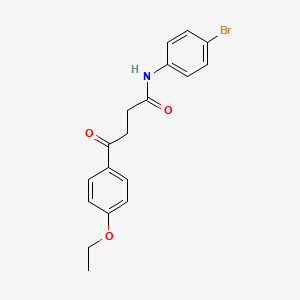
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
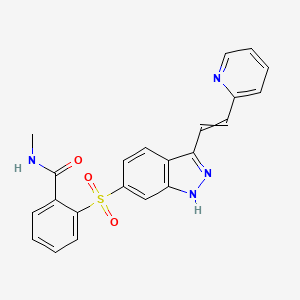
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)

![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
